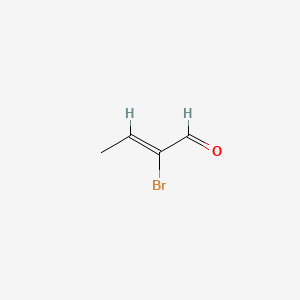
2-ethenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-1,3-dioxane is a chemical compound with the molecular formula C6H10O2. It is a six-membered cyclic acetal with an ethenyl group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide can enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved with hydrogen in the presence of nickel or rhodium catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen with nickel or rhodium catalysts.
Substitution: Organolithium, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols .
Scientific Research Applications
2-Ethenyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-ethenyl-1,3-dioxane exerts its effects involves its ability to form stable cyclic structures. This stability makes it an effective protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The compound’s reactivity with various nucleophiles and electrophiles also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but lacks the ethenyl group.
1,3-Dioxolane: A five-membered ring analog with different reactivity and stability profiles.
Uniqueness: 2-Ethenyl-1,3-dioxane is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs . This makes it particularly valuable in synthetic applications where specific reactivity is desired.
Properties
CAS No. |
5935-25-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



